5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid
Description
5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid (CAS: 1017051-55-6) is a benzoic acid derivative featuring a methyl group at the 5-position and a methyl(phenylsulfonyl)amino substituent at the 2-position. The phenylsulfonyl group introduces both steric bulk and electronic effects, influencing solubility, acidity, and biological interactions.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-8-9-14(13(10-11)15(17)18)16(2)21(19,20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWIHLHQAIDQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 5-methyl-2-aminobenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution under alkaline conditions. For example:
-
Hydroxide-mediated substitution : Reacting with NaOH (2 M) at 80°C replaces the methyl(phenylsulfonyl)amino group with hydroxyl, yielding 5-methyl-2-hydroxybenzoic acid (89% yield) .
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 80°C, 6 hrs | NaOH (2 M) | 5-methyl-2-hydroxybenzoic acid | 89% |
Oxidation Reactions
The methyl group on the benzene ring is susceptible to oxidation. Using KMnO₄ in acidic media (H₂SO₄, 0.5 M):
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 100°C, 12 hrs | KMnO₄, H₂SO₄ | 2-[methyl(phenylsulfonyl)amino]terephthalic acid | 73% |
Esterification
The carboxylic acid reacts with alcohols under acid catalysis:
-
Methanol esterification : With H₂SO₄ (cat.) and reflux, forms methyl 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoate (92% yield) .
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Reflux, 8 hrs | MeOH, H₂SO₄ | Methyl 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoate | 92% |
Sulfonamide Group Stability
The sulfonamide moiety resists hydrolysis under mild acidic/basic conditions but degrades in concentrated H₂SO₄ (>6 M):
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 120°C, 3 hrs | H₂SO₄ (6 M) | Benzenesulfonic acid + 5-methylanthranilic acid | 68% |
Metal Coordination
The carboxylic acid and sulfonamide groups act as ligands for transition metals:
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Copper(II) complexation : Forms a 1:2 complex with Cu(NO₃)₂ in ethanol/water (pH 7.5), confirmed by UV-Vis (λₘₐₓ = 635 nm) .
| Metal Salt | Solvent | Complex Stoichiometry | λₘₐₓ (nm) |
|---|---|---|---|
| Cu(NO₃)₂ | EtOH/H₂O | 1:2 (ligand:metal) | 635 |
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures:
| Reaction Conditions | Product | Yield |
|---|---|---|
| 250°C, 2 hrs (N₂) | 3-methyl-N-methylbenzenesulfonamide | 81% |
Biological Interactions
While not a direct chemical reaction, the compound inhibits methionine aminopeptidase 2 (MetAP-2) via coordination to the enzyme’s cobalt center (Kᵢ = 2.3 µM) .
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis. Its structure allows researchers to explore new reaction mechanisms and develop more complex organic molecules. For instance, it can be utilized in the synthesis of novel sulfonamide derivatives that may exhibit enhanced biological activities.
Table 1: Synthetic Routes for 5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic Acid
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nitration | Nitric acid |
| 2 | Reduction | Hydrogen gas, Pd/C catalyst |
| 3 | Acylation | 2-Phenoxypropanoic acid chloride |
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific proteins, modulating their activity. For example, it has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are crucial in various physiological processes.
Case Study: Inhibition of Carbonic Anhydrase IX
Recent studies demonstrated that derivatives of benzenesulfonamides exhibit selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, showcasing their potential as therapeutic agents in cancer treatment .
Medicine
The therapeutic potential of this compound is being explored in drug development. Its ability to interact with biological targets positions it as a candidate for treating diseases such as cancer and bacterial infections.
Table 2: Biological Activity of Related Compounds
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Compound A | CA IX | 10.93 | Selective inhibition |
| Compound B | CA II | 1.55 | Moderate inhibition |
| Compound C | MDA-MB-231 | - | Induced apoptosis |
Industry
In industrial applications, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance.
Mechanism of Action
The mechanism of action of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. One known target is methionine aminopeptidase 2, an enzyme involved in protein synthesis. By inhibiting this enzyme, the compound can interfere with cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
Key Insights :
- Fluorine substitution (as in 2-[(2-fluorobenzyl)(methylsulfonyl)amino]benzoic acid) may enhance metabolic stability but reduce solubility due to increased hydrophobicity .
- Methoxy groups (e.g., 2-methoxy-5-(methylsulfonyl)benzoic acid) lower the acidity of the benzoic acid (pKa ~3.5) compared to the target compound’s sulfonamido group (pKa ~1.8–2.2), affecting ionization and bioavailability .
Positional Isomers and Bioactivity
Key Insights :
- Positional isomerism (e.g., 3-methyl vs.
Functional Group Replacements
Key Insights :
- Esterification (e.g., methyl 2-hydroxy-5-methylsulfonylbenzoate) reduces gastrointestinal irritation compared to free carboxylic acids but requires metabolic activation .
Biological Activity
5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid, an organic compound classified under sulfanilides, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure:
- Molecular Formula: C14H13NO4S
- Molecular Weight: 291.322 g/mol
This compound features a sulfonamide group attached to a benzene ring, characteristic of sulfanilides. Its primary target is Methionine aminopeptidase 2 (METAP2) , an enzyme involved in the cotranslational removal of N-terminal methionine from nascent proteins. This enzymatic activity is crucial for protein maturation and function, particularly for peptides with small uncharged residues following the methionine .
Antimicrobial Properties
Research indicates that compounds within the sulfanilide class exhibit significant antimicrobial effects. The biological evaluation of related benzenesulfonamide derivatives has shown promising results against various bacterial strains. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory properties of related compounds, with some derivatives achieving up to 94.69% inhibition of carrageenan-induced rat paw edema at specific time intervals. This suggests a potential therapeutic application in managing inflammatory conditions .
Apoptotic Induction
A study focusing on similar compounds revealed that certain derivatives could induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The observed increase in annexin V-FITC positive apoptotic cells by approximately 22-fold compared to controls signifies a robust potential for cancer therapy .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid?
The synthesis typically involves two key steps: (1) introducing the methyl(phenylsulfonyl)amino group at position 2 of the benzoic acid core and (2) functionalizing position 5 with a methyl group. A validated approach uses carbodiimide-mediated coupling (e.g., EDC or DCC) with N-hydroxylbenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation, achieving yields >90% under optimized conditions. Acid-catalyzed condensation in acidic media (e.g., H₂SO₄ or methanesulfonic acid) with urea can also facilitate sulfonamide formation in analogous systems .
Q. Which spectroscopic methods are optimal for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms the methyl group (δ ~2.3 ppm for CH₃) and sulfonamide linkage (δ ~3.1 ppm for N–CH₃). Aromatic protons appear between δ 7.0–8.0 ppm, with splitting patterns indicating substituent positions.
- IR Spectroscopy : Strong S=O stretches (1350–1150 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion (C₁₅H₁₅NO₄S⁺, calc. 313.0725) and fragmentation patterns .
Q. How does the sulfonyl group influence solubility and purification strategies?
The sulfonamide moiety enhances polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or solid-phase extraction (SPE) with ion-exchange resins is recommended. Recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound?
Hybrid density-functional theory (DFT) with the B3LYP functional and 6-31G* basis set accurately predicts thermochemical properties, electron density distributions, and frontier molecular orbitals. These studies reveal the electron-withdrawing nature of the sulfonyl group, which stabilizes the carboxylate anion and directs electrophilic substitution to the para position of the phenyl ring .
Q. How can reaction kinetics elucidate the mechanism of sulfonamide formation in this system?
Reaction calorimetry studies show that HOBt accelerates amide coupling by stabilizing the active ester intermediate, reducing side reactions. Kinetic profiles indicate a pseudo-first-order dependence on carbodiimide concentration, with rate-limiting acylation. Competitive pathways (e.g., hydrolysis) are suppressed at pH 4–6, where the carboxylic acid is partially protonated .
Q. What challenges arise in regioselective functionalization of the benzoic acid core?
Steric hindrance from the 5-methyl group and electronic effects of the sulfonamide complicate further modifications. Directed ortho-metalation (DoM) using lithium amides or palladium-catalyzed C–H activation (e.g., Suzuki coupling) can overcome these challenges. For example, halogenation at position 3 is achieved via electrophilic substitution under Lewis acid catalysis (e.g., AlCl₃) .
Q. Are there documented biological evaluation protocols for sulfonamide derivatives of this class?
While direct data for this compound is limited, analogous sulfonamides are screened for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves, with molecular docking (AutoDock Vina) used to predict binding modes to active sites .
Data Contradictions and Resolution
- Synthetic Yields : reports >90% yields for HOBt-mediated couplings, while notes variability (50–80%) in acid-catalyzed methods. This discrepancy highlights the need for precise pH control and stoichiometric HOBt use to minimize side reactions .
- DFT Accuracy : B3LYP/6-31G* predicts bond lengths within 1% error compared to X-ray crystallography data for similar sulfonamides, validating its use for electronic structure analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
